molecular formula C24H18F5N5OS B10860525 N-[3-methyl-5-(6-pyridin-3-ylimidazo[1,2-b]pyrazol-1-yl)phenyl]-3-(pentafluoro-lambda6-sulfanyl)benzamide

N-[3-methyl-5-(6-pyridin-3-ylimidazo[1,2-b]pyrazol-1-yl)phenyl]-3-(pentafluoro-lambda6-sulfanyl)benzamide

Cat. No.: B10860525
M. Wt: 519.5 g/mol
InChI Key: MOONEVNPHKFNGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of BAY-309 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

BAY-309 undergoes various chemical reactions, including:

Scientific Research Applications

BAY-309 has several scientific research applications, including:

Mechanism of Action

BAY-309 exerts its effects by binding to the SOS1 protein, thereby preventing its interaction with KRAS. This inhibition disrupts the downstream signaling pathways that are essential for the growth and survival of cancer cells with KRAS mutations. The primary molecular targets of BAY-309 are the SOS1 and KRAS proteins, and the pathways involved include the RAS-RAF-MEK-ERK signaling pathway .

Properties

Molecular Formula

C24H18F5N5OS

Molecular Weight

519.5 g/mol

IUPAC Name

N-[3-methyl-5-(6-pyridin-3-ylimidazo[1,2-b]pyrazol-1-yl)phenyl]-3-(pentafluoro-λ6-sulfanyl)benzamide

InChI

InChI=1S/C24H18F5N5OS/c1-16-10-19(31-24(35)17-4-2-6-21(12-17)36(25,26,27,28)29)13-20(11-16)33-8-9-34-23(33)14-22(32-34)18-5-3-7-30-15-18/h2-15H,1H3,(H,31,35)

InChI Key

MOONEVNPHKFNGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CN3C2=CC(=N3)C4=CN=CC=C4)NC(=O)C5=CC(=CC=C5)S(F)(F)(F)(F)F

Origin of Product

United States

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